molecular formula C12H8F6N2OS B14948591 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B14948591
M. Wt: 342.26 g/mol
InChI Key: KWSQFOYQEUNZEF-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound that features a unique combination of a cyclopenta[b]thiophene core with cyano and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multiple steps

    Cyclopenta[b]thiophene Core Synthesis: The cyclopenta[b]thiophene core can be synthesized through a series of cyclization reactions involving thiophene derivatives and appropriate cyclization agents.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced using trifluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the development of pharmaceuticals.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of both cyano and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8F6N2OS

Molecular Weight

342.26 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C12H8F6N2OS/c13-11(14,15)8(12(16,17)18)9(21)20-10-6(4-19)5-2-1-3-7(5)22-10/h8H,1-3H2,(H,20,21)

InChI Key

KWSQFOYQEUNZEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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